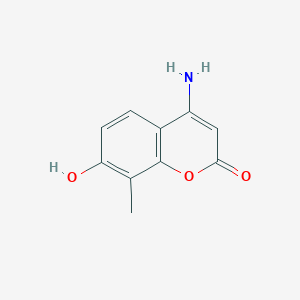

4-Imino-8-methylchromene-2,7-diol

Description

4-Imino-8-methylchromene-2,7-diol is a synthetic chromene derivative characterized by an imino group (-NH) at position 4, a methyl group at position 8, and diol (-OH) groups at positions 2 and 5. Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring, often studied for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. The presence of the imino group distinguishes this compound from naturally occurring chromenes, which typically feature oxygen-based substituents (e.g., methoxy or hydroxyl groups).

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

4-amino-7-hydroxy-8-methylchromen-2-one |

InChI |

InChI=1S/C10H9NO3/c1-5-8(12)3-2-6-7(11)4-9(13)14-10(5)6/h2-4,12H,11H2,1H3 |

InChI Key |

HXTVSSQUKWUYBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C=C2N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Chromene Family

7-Isopropoxy-8-methyl-4-phenyl-2H-chromen-2-one

- Core Structure: Chromenone (2H-chromen-2-one).

- Substituents :

- Position 4: Phenyl group.

- Position 7: Isopropoxy group.

- Position 8: Methyl group.

- Key Differences: The target compound (4-imino-8-methylchromene-2,7-diol) has a diol configuration at positions 2 and 7, whereas this analogue features a ketone group at position 2 and an isopropoxy group at position 6.

Natural Chromenes from Orchids (e.g., Laelia marginata)

- Example: 9,10-Dihydro-4-methoxyphenanthren-2,7-diol. Core Structure: Phenanthrenoid (three fused benzene rings). Substituents:

- Position 4: Methoxy group.

- Positions 2 and 7: Diol groups.

- Comparison: Both compounds share diol groups at positions 2 and 7, but the chromene backbone of this compound may confer greater metabolic stability compared to phenanthrenoids. The imino group in the target compound could introduce basicity, altering pharmacokinetic properties relative to the methoxy group in the phenanthrenoid analogue.

Functional Analogues with Diol Configurations

Adhesive Compounds from Orchids (e.g., Laelia speciosa)

- Composition : Resin-like mucilage rich in polysaccharides and sugars.

- Function : Used traditionally as adhesives in crafts and musical instruments.

- However, the chemical stability of synthetic chromenes likely surpasses that of natural mucilage .

Pharmacological Potential of Diol-Containing Compounds

Key Observations :

- The imino group in the target compound may enhance binding affinity to enzymatic targets (e.g., kinases or proteases) compared to oxygen-based substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.